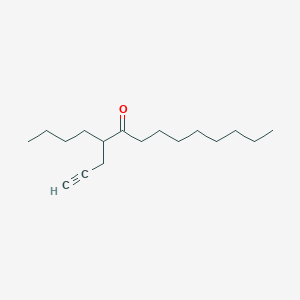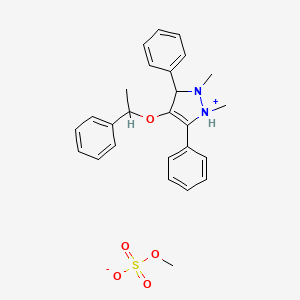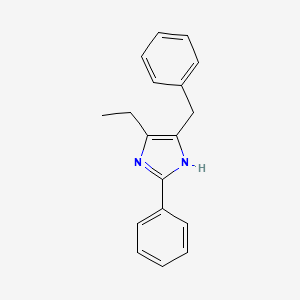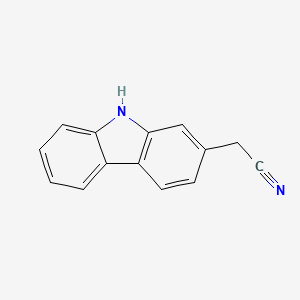![molecular formula C14H14FN3OS B14611349 N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea CAS No. 57191-21-6](/img/structure/B14611349.png)
N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluoropyridine moiety linked to a phenyl group through an oxygen atom, with a dimethylthiourea group attached to the phenyl ring. The presence of fluorine in the pyridine ring imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluoropyridine is then reacted with a phenol derivative under basic conditions to form the ether linkage.
The final step involves the introduction of the dimethylthiourea group. This can be achieved by reacting the phenyl ether intermediate with dimethylthiocarbamoyl chloride in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the dimethylthiourea group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Fluroxypyr: An aminopyridine herbicide with a similar fluoropyridine structure but different functional groups.
(6-Fluoropyridin-2-yl)boronic acid: A fluoropyridine derivative used in organic synthesis and medicinal chemistry.
Uniqueness
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea is unique due to the combination of its fluoropyridine and dimethylthiourea moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other fluoropyridine derivatives.
特性
CAS番号 |
57191-21-6 |
|---|---|
分子式 |
C14H14FN3OS |
分子量 |
291.35 g/mol |
IUPAC名 |
3-[4-(6-fluoropyridin-2-yl)oxyphenyl]-1,1-dimethylthiourea |
InChI |
InChI=1S/C14H14FN3OS/c1-18(2)14(20)16-10-6-8-11(9-7-10)19-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,20) |
InChIキー |
HXCNVJZKQMJEAI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)OC2=NC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


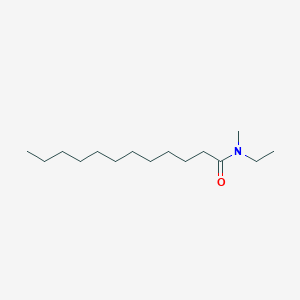
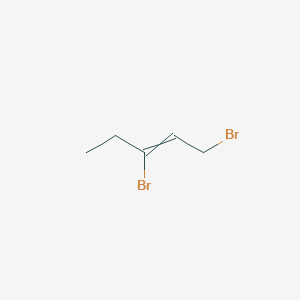
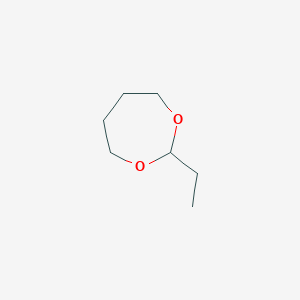
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)

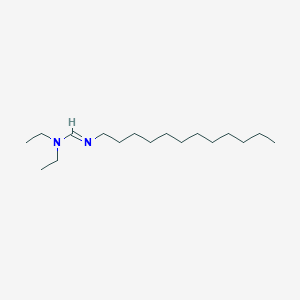

![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
